Yttrium aluminum oxide; 99.9% (REO)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Yttrium aluminum oxide is a composite material that has been the focus of various studies . It is used in ceramics, glass, and optics due to its thermal stability and insolubility . The material is often synthesized using Y2O3 nanoparticles as reinforcement .

Synthesis Analysis

The synthesis of yttrium aluminum oxide involves microwave hybrid sintering using Y2O3 nanoparticles as reinforcement at various weight percentages . Simultaneous thermal analysis (STA) and X-ray photoelectric spectroscopy (XPS) are used to investigate the chemical interaction between Al and Y2O3 . Another method involves a molecular single-source precursor approach employing a newly designed nitro functionalized malonato complex of yttrium .

Molecular Structure Analysis

The molecular structure of yttrium aluminum oxide is analyzed using X-ray diffraction (XRD) and energy dispersive spectroscopy (EDX) analysis . The material properties reveal that intermetallic Al3Y and Al2O3 are generated during the synthesis process .

Chemical Reactions Analysis

The chemical interaction between Al and Y2O3 during the synthesis process leads to the formation of intermetallic Al3Y and Al2O3 . The etch rate of the aluminum oxide decreases abruptly with the addition of yttrium oxide .

Physical And Chemical Properties Analysis

Yttrium aluminum oxide has a well-consolidated microstructure and improved mechanical characteristics . With the addition of 5 wt% Y2O3, the microhardness of the composite material is enhanced by 1.62 times . Furthermore, with 5 wt% Y2O3, the produced composite’s nano hardness and elastic modulus augmented by 2.43 and 1.8 times, respectively .

Aplicaciones Científicas De Investigación

Fluorescent Lamps and Superconductors : Yttrium oxide, a component of YAG, is used in fluorescent lamps, electrodes, electronic filters, lasers, superconductors, and as an additive in titanium-aluminium materials to enhance their properties. Recovery of yttrium oxide from secondary sources like red mud and coatings from the ceramic industry is crucial for sustainable production (Stopić, Kallabis, & Friedrich, 2018).

Host for Lasers and Phosphors : Yttrium–aluminum oxides, specifically YAG, are widely used as hosts for lasers and phosphors due to their stable physical and chemical properties. The nonhydrolytic sol-gel synthesis of YAG shows potential for efficient production of YAG phase (Nassar et al., 2007).

Microwave Synthesis for Lasers and Phosphors : Another method for fabricating YAG is through microwave synthesis, which offers an alternative to traditional high-temperature methods. This process results in efficient production of the YAG phase suitable for use in lasers and phosphors (Pereira et al., 2007).

Heat-Conducting Materials : Yttrium oxide is used in creating high-diathermic ceramics from industrial powders of aluminum nitride and yttrium oxide, producing ceramics with significant heat conductivity (Mitina et al., 2012).

High Temperature Oxidation Behavior : The addition of yttrium improves the high-temperature cyclic oxidation resistance of Ni-Al-Mo-B alloy by promoting selective oxidation of aluminum and decreasing the proportion of NiO region in the surface oxide scale (Xiao & Han, 2001).

Nanocomposites and Mechanical Properties : Al–Y2O3 nanocomposites, synthesized via mechanical alloying and microwave-assisted sintering, exhibit increased density, reduced porosity, and enhanced mechanical properties with the addition of yttrium oxide (Mattli et al., 2019).

Electronics and Semiconductors : Yttrium-oxide-based n-channel metal–oxide–semiconductor field-effect transistors (MOSFETs) with aluminum gates demonstrate high effective mobilities, indicating potential applications in semiconductor technology (Ragnarsson et al., 2001).

Direcciones Futuras

The future directions of yttrium aluminum oxide research could involve further exploration of its potential applications in various fields. For instance, alloying rare earth elements into aluminum nitride (AlN) thin films to increase the piezoelectric response has gained a lot of attention in the past few years . Researchers have also theoretically explored yttrium alloying as a feasible and economical alternative to scandium .

Propiedades

IUPAC Name |

oxo(oxoalumanyloxy)alumane;oxo(oxoalumanyloxy)yttrium;oxo(oxoyttriooxy)yttrium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5Al.12O.3Y |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMSSWCUCPDVED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

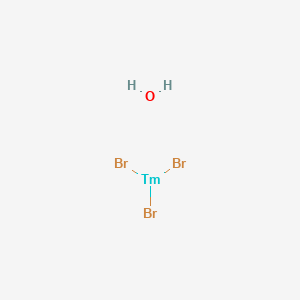

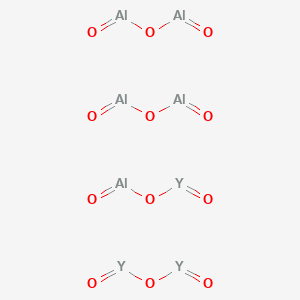

O=[Al]O[Al]=O.O=[Al]O[Al]=O.O=[Al]O[Y]=O.O=[Y]O[Y]=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al5O12Y3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Yttrium aluminum oxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

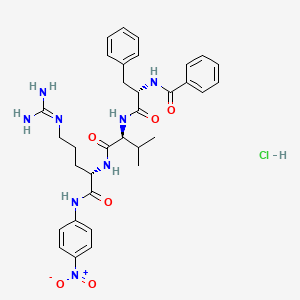

![t-Butyl (3-exo)-9-azabicyclo[3.3.1]non-3-ylcarbamate hydrochloride, 95%](/img/structure/B6288859.png)

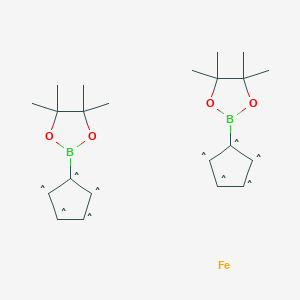

![(R)-(+)-1-[(R)-2-(2'-Di(3,5-xylyl)phosphinophenyl)ferrocenyl]ethyldi(3,5-xylyl)phosphine, 97%](/img/structure/B6288918.png)

![(R)-(+)-1-{(R)-2-[2'-Bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]ferrocenyl}ethylbis(di-3,5-trifluoromethylphenyl)phosphine, Walphos](/img/structure/B6288920.png)

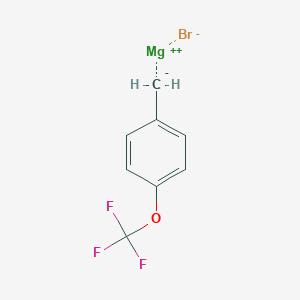

![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288939.png)